

# The Impact of Ocean Acidification on Dimethyl Sulfide Production

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# **Executive Summary**

Ocean acidification, a direct consequence of increased anthropogenic carbon dioxide (CO<sub>2</sub>) absorption by the oceans, is altering marine biogeochemical cycles.[1] One of the most critical cycles affected is the production of **dimethyl sulfide** (DMS), a climatically active gas.[2] DMS is the most abundant volatile sulfur compound in surface ocean waters and plays a significant role in the global sulfur cycle and potentially in climate regulation through the formation of cloud condensation nuclei (CCN).[2][3] This guide provides a technical overview of the intricate relationship between ocean acidification and the production of DMS, its precursor dimethylsulfoniopropionate (DMSP), and the associated microbial processes. It synthesizes quantitative data from key research, details common experimental protocols, and visualizes the core biological and experimental pathways. The response of DMS production to ocean acidification is complex and not monotonic, with studies reporting both increases and decreases, often influenced by the composition of the planktonic community, nutrient availability, and interactions with other stressors like warming.[1][4]

## **Core Concepts: The Marine Biogenic Sulfur Cycle**

The production of DMS is intrinsically linked to its precursor, DMSP.

• DMSP Synthesis: DMSP is an organosulfur compound produced primarily by marine phytoplankton, such as coccolithophores (Emiliania huxleyi), dinoflagellates, and some



diatoms.[2][5] It serves various physiological functions, including osmoregulation, cryoprotection, and antioxidant activity.[6] The synthesis pathway in algae begins with the amino acid methionine.[7][8]

- From DMSP to DMS: DMSP is released from phytoplankton into the dissolved phase through processes like exudation, senescence, viral lysis, and zooplankton grazing.[9][10] Once dissolved, DMSP is catabolized by marine bacteria through two main pathways:
  - The Cleavage Pathway: Bacterial enzymes (DMSP-lyases) cleave DMSP to produce DMS and acrylate.[10]
  - The Demethylation Pathway: This pathway removes a methyl group, producing methanethiol (MeSH) and ultimately diverting sulfur away from DMS production. This is the dominant fate of dissolved DMSP.[2]
- DMS Fate: The DMS produced is a volatile gas. A fraction is ventilated from the ocean to the atmosphere, where it is oxidized to form sulfate aerosols, which can act as CCN.[1][2] The remainder is consumed by marine bacteria or degraded by photochemical oxidation in the water column.[10]

# The Influence of Ocean Acidification on DMS Production

Ocean acidification, characterized by a decrease in pH and changes in seawater carbonate chemistry, can influence DMS production through several mechanisms.[1] The effects are not straightforward and can vary significantly between different oceanic regions and plankton communities.

- Physiological Effects on Phytoplankton: Changes in pH can directly affect the physiology and growth of DMSP-producing phytoplankton.[11] Some studies have observed that increased pCO<sub>2</sub> and the associated lower pH can negatively impact the growth of key DMSP producers like coccolithophores.[12]
- Shifts in Community Composition: Ocean acidification can alter the competitive balance within phytoplankton communities.[3] A shift away from high DMSP-producing species (e.g., certain dinoflagellates and nanophytoplankton) towards low DMSP-producers (e.g., some



diatoms) can lead to an overall decrease in DMS concentrations.[9][12] Conversely, in some ecosystems like the Arctic, acidification has been shown to favor DMSP-producing dinoflagellates, leading to higher DMSP concentrations.[5][10]

- Impact on Bacterial Catabolism: The enzymatic processes in bacteria that convert DMSP to DMS may be sensitive to pH changes.[9] Studies using 35S-DMSP tracers have indicated that the specific rates of DMS production from dissolved DMSP can be significantly reduced at lower pH levels, suggesting an inhibition of the bacterial cleavage pathway.[9]
- Combined Effects with Other Stressors: In natural environments, ocean acidification cooccurs with other stressors like ocean warming. Some studies suggest that warming may
  have a more significant impact on DMS production than acidification alone.[4][13] For
  example, warming can enhance bacterial metabolism of DMSP, potentially increasing DMS
  production and negating decreases caused by acidification.[14]

### **Quantitative Data Summary**

The impact of elevated pCO<sub>2</sub> on DMS and DMSP concentrations is highly variable. The following tables summarize quantitative data from various mesocosm and culture experiments.



Study Reference	Experimental System	Location / Organism	pCO <sub>2</sub> / pH Conditions	Key Findings on DMS Concentration
Wingenter et al. (2007)[15]	Mesocosm (PeECE III)	Raunefjorden, Norway	2x ambient CO <sub>2</sub> (~700 μatm)	+26% (±10%) increase
Wingenter et al. (2007)[15]	Mesocosm (PeECE III)	Raunefjorden, Norway	3x ambient CO <sub>2</sub> (~1050 μatm)	+18% (±10%) increase
Archer et al. (2013)[5][16]	Mesocosm (EPOCA)	Arctic (Spitsbergen)	750 μatm pCO2	-35% decrease
Archer et al. (2013)[5][16]	Mesocosm (EPOCA)	Arctic (Spitsbergen)	1420 μatm pCO2	-60% decrease
Webb et al. (2016)[12]	Mesocosm	Raunefjorden, Norway	Up to 3000 μatm pCO <sub>2</sub>	Up to 60% decrease
Archer et al. (2018)[9]	Mesocosm	Subtropical North Atlantic	400–1252 μatm pCO2	Inverse relationship: -0.21 (±0.02) nmol DMS per nmol H+
Saint-Macary et al. (2021)[4][13]	Mesocosm (Nutrient- amended)	New Zealand Coastal Water	pH 7.65 (Year 2100 projection)	-2% decrease
Saint-Macary et al. (2021)[4][13]	Mesocosm (Nutrient- amended)	New Zealand Coastal Water	pH 7.65 & +4°C (Year 2150)	-16% decrease
Arnold et al. (2013)[14]	Culture Experiment	Emiliania huxleyi	Elevated CO <sub>2</sub>	~50% lower production compared to ambient



Study Reference	Experimental System	Location <i>l</i> Organism	pCO₂ / pH Conditions	Key Findings on Particulate DMSP (DMSPp) Concentration
Archer et al. (2013)[5][16]	Mesocosm (EPOCA)	Arctic (Spitsbergen)	750 μatm pCO2	+30% increase
Archer et al. (2013)[5][16]	Mesocosm (EPOCA)	Arctic (Spitsbergen)	1420 μatm pCO2	+50% increase
Webb et al. (2016)[12]	Mesocosm	Raunefjorden, Norway	Up to 3000 μatm pCO2	Up to 32% decrease
Archer et al. (2018)[9]	Mesocosm	Subtropical North Atlantic	400–1252 μatm pCO <sub>2</sub>	Proportional decrease to DMS observed
Arnold et al. (2013)[14]	Culture Experiment	Emiliania huxleyi	Elevated CO <sub>2</sub> & Temperature	Increased DMSP concentrations observed

### **Experimental Protocols**

Reproducing and interpreting studies on ocean acidification's impact on DMS requires rigorous and standardized methodologies.

#### **Mesocosm and Microcosm Setup**

Large-volume enclosures (mesocosms) or smaller containers (microcosms) are used to isolate a parcel of natural seawater and its planktonic community.[17][18]

- Enclosure: Transparent bags or tanks are filled with ambient seawater, capturing the local microbial community.[17]
- CO<sub>2</sub> Manipulation: The carbonate chemistry of the enclosed water is manipulated to simulate future ocean conditions. The preferred method is to vary the Dissolved Inorganic Carbon



(DIC) while keeping Total Alkalinity (TA) constant, as this most accurately reflects the oceanic uptake of atmospheric CO<sub>2</sub>.[19][20] This is typically achieved by:

- CO<sub>2</sub>-enriched air: Bubbling the enclosures with air containing a target pCO<sub>2</sub> level (e.g., 750 μatm, 1000 μatm).[17][19]
- Acid/Base/DIC Addition: Direct addition of acid (e.g., HCl) and bicarbonate (e.g., NaHCO<sub>3</sub>)
   to manipulate pH and DIC to target levels.[20]
- Monitoring: It is critical to monitor at least two parameters of the carbonate system (pH, DIC, pCO<sub>2</sub>, TA) throughout the experiment to accurately characterize the chemical conditions.[20]
   Temperature, salinity, and light levels are also continuously monitored.[17]

#### Sample Collection and Preservation

- Water Sampling: Water is collected from the enclosures, typically using non-contaminating samplers.
- DMS/DMSP Measurement:
  - DMS: For DMS analysis, water is gently filtered (e.g., through a GF/F filter) and purged with an inert gas. The DMS is trapped and then analyzed by gas chromatography with a sulfur-specific detector (e.g., flame photometric detector or sulfur chemiluminescence detector).[9]
  - Particulate DMSP (DMSPp): The filter retaining the phytoplankton is placed in a vial with a strong base (e.g., NaOH) to hydrolyze the DMSP to DMS, which is then measured as above.[21]
  - Dissolved DMSP (DMSPd): The filtrate is treated with base to hydrolyze the dissolved DMSP, and the resulting DMS is quantified.
- Preservation: For DMSP in macroalgae, acidification (e.g., with HCl) has been shown to be a suitable preservation method for long-term storage, superior to freezing or drying which can cause significant DMSP loss.[21]

#### **35S-DMSP Tracer Methodology**



This technique is used to determine the rates of dissolved DMSP catabolism by bacteria.[9]

- Incubation: A known amount of radioactively labeled 35S-DMSP is added to a water sample.
- Time-Series Sampling: Subsamples are taken over time.
- Fractionation: The fate of the 35S label is tracked. Key fractions include:
  - 35S incorporated into bacterial biomass.
  - 35S remaining as dissolved DMSP.
  - Volatile 35S, which includes 35S-DMS.
- Analysis: By measuring the distribution of the 35S tracer over time, specific rates for DMSP uptake, conversion to DMS (cleavage pathway), and incorporation into other products (demethylation pathway) can be calculated.

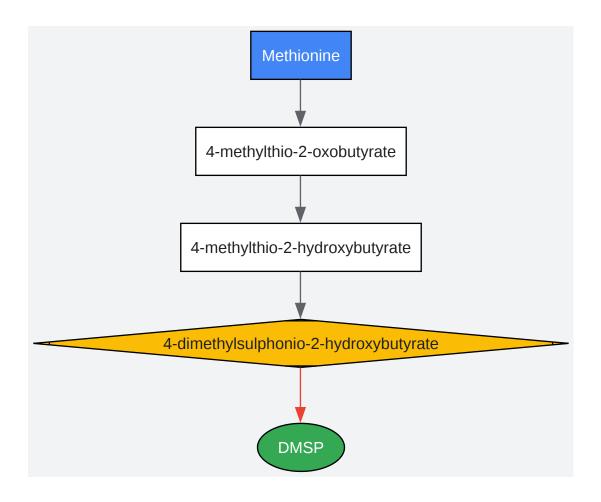
## **Signaling Pathways and Experimental Workflows**

Visualizing the complex biological and experimental processes is crucial for understanding the system.

#### **DMSP Biosynthesis Pathway in Marine Algae**

The following diagram illustrates the key steps in the synthesis of DMSP from methionine in marine algae, a pathway distinct from that in higher plants.[7][22][23]





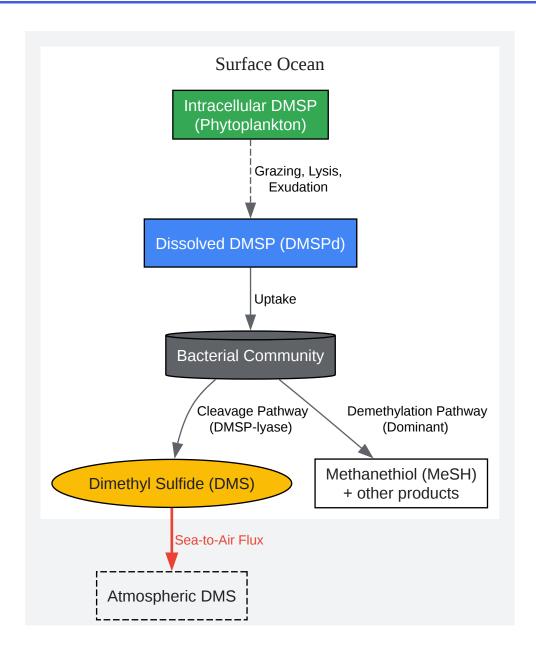
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Caption: The DMSP biosynthesis pathway in marine algae starting from the amino acid Methionine.

## **Marine DMS Cycle Workflow**

This diagram shows the overall cycle from intracellular DMSP to atmospheric DMS, highlighting the key transformations and release mechanisms.





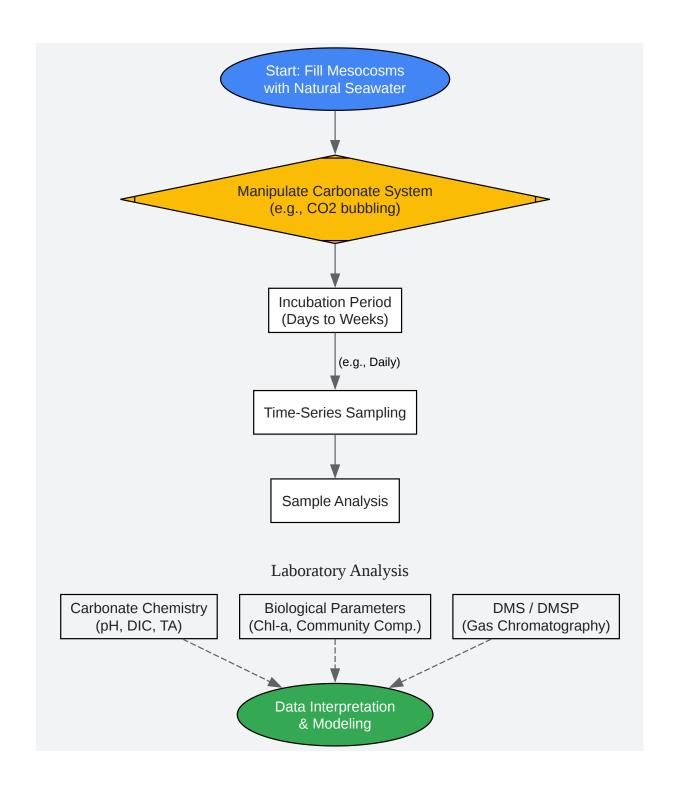
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Caption: The marine DMS cycle, from phytoplankton production of DMSP to the sea-to-air flux of DMS.

# Generalized Ocean Acidification Mesocosm Experiment Workflow

This diagram outlines the typical steps involved in conducting a mesocosm experiment to study the effects of ocean acidification.





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Caption: A generalized workflow for a typical ocean acidification mesocosm experiment.



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